molecular formula C13H13IN4O B5572758 N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-2-iodobenzohydrazide

N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-2-iodobenzohydrazide

Cat. No.: B5572758
M. Wt: 368.17 g/mol
InChI Key: JIQXMHLAJMXZHS-VIZOYTHASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-2-iodobenzohydrazide is a useful research compound. Its molecular formula is C13H13IN4O and its molecular weight is 368.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 368.01341 g/mol and the complexity rating of the compound is 350. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Coordination Chemistry and Metal Complexes

N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-2-iodobenzohydrazide and similar compounds have been explored in coordination chemistry, particularly with transition metals. For instance, a related hydrazone ligand was studied for its ability to coordinate with various metals like copper(II), nickel(II), cobalt(II), and others. These complexes were characterized using various spectroscopic techniques and elemental analyses, highlighting the versatility of such ligands in forming stable metal complexes (Fouda et al., 2008).

Molecular Docking and Potential Therapeutic Applications

Several compounds structurally related to this compound have been synthesized and studied for their potential therapeutic applications. Molecular docking studies have been conducted to evaluate their interactions with biological targets, such as proteins involved in diabetes. These studies suggest that such compounds could be designed as potential anti-diabetic agents (Karrouchi et al., 2021).

Synthesis and Characterization of Derivatives

Research has also focused on synthesizing and characterizing various derivatives of compounds similar to this compound. These studies involve detailed spectroscopic methods, crystallography, and theoretical calculations, contributing to the understanding of the chemical and physical properties of these compounds (Pillai et al., 2017).

Nonlinear Optical Properties

The nonlinear optical properties of compounds structurally related to this compound have been investigated, revealing potential applications in optical devices like optical limiters and switches. These studies utilize techniques like single-beam z-scan with nanosecond laser pulses (Naseema et al., 2010).

Cytotoxic Activity and Antitumor Properties

Some derivatives of this compound class have been synthesized and tested for their cytotoxic activities against various cancer cell lines. These studies provide insights into the potential of these compounds in developing new anticancer therapies (Deady et al., 2003).

Mechanism of Action

The mechanism of action of pyrazole compounds can vary widely depending on their specific structure and the biological system they interact with . The specific mechanism of action for “N’-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-2-iodobenzohydrazide” is not available in the sources I found.

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. For pyrazole compounds, these can vary widely . The specific safety and hazards of “N’-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-2-iodobenzohydrazide” are not available in the sources I found.

Properties

IUPAC Name

N-[(E)-(1,3-dimethylpyrazol-4-yl)methylideneamino]-2-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13IN4O/c1-9-10(8-18(2)17-9)7-15-16-13(19)11-5-3-4-6-12(11)14/h3-8H,1-2H3,(H,16,19)/b15-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIQXMHLAJMXZHS-VIZOYTHASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C=NNC(=O)C2=CC=CC=C2I)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN(C=C1/C=N/NC(=O)C2=CC=CC=C2I)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13IN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.